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Compound of Interest

Compound Name: (2-Methoxypyridin-4-yl)methanol

Cat. No.: B051025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a structured overview of the spectroscopic data for the compound

(2-Methoxypyridin-4-yl)methanol (CAS No. 123148-66-3). While comprehensive

experimental spectra for this specific molecule are not readily available in the public domain,

this document presents the expected data based on its chemical structure and offers

standardized protocols for its acquisition. The information herein is intended to serve as a

valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and

drug development.

Chemical Structure and Properties
IUPAC Name: (2-Methoxypyridin-4-yl)methanol

Synonyms: 2-Methoxy-4-(hydroxymethyl)pyridine

CAS Number: 123148-66-3

Molecular Formula: C₇H₉NO₂

Molecular Weight: 139.15 g/mol

Spectroscopic Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b051025?utm_src=pdf-interest
https://www.benchchem.com/product/b051025?utm_src=pdf-body
https://www.benchchem.com/product/b051025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables are formatted to present the anticipated Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Methoxypyridin-4-yl)methanol.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Table 3: IR Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

Data not available O-H stretch (alcohol)

Data not available C-H stretch (aromatic)

Data not available C-H stretch (aliphatic)

Data not available
C=C/C=N stretch (pyridine

ring)

Data not available C-O stretch (methoxy)

Data not available C-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Predicted)

m/z Ion

140.0706 [M+H]⁺

162.0525 [M+Na]⁺

122.0600 [M-OH]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (2-Methoxypyridin-4-yl)methanol
would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or

DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal

standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a

frequency of 400 MHz or higher.
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Data Acquisition:

¹H NMR: The spectrum would be acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and

relaxation delay.

¹³C NMR: The spectrum would be acquired using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a small amount of (2-Methoxypyridin-4-yl)methanol
would be finely ground with potassium bromide (KBr) and pressed into a thin, transparent

pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance

(ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

Instrumentation: An FTIR spectrometer would be used to record the spectrum.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-

400 cm⁻¹). A background spectrum of the empty sample compartment (or KBr pellet) would be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of (2-Methoxypyridin-4-yl)methanol would be prepared

in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is

commonly used for this type of molecule.

Data Acquisition: The sample solution would be introduced into the ESI source, where the

molecule is ionized. The mass-to-charge ratio (m/z) of the resulting ions would be analyzed by

the mass analyzer (e.g., quadrupole, time-of-flight). Data would be collected in positive ion

mode to observe protonated molecules ([M+H]⁺) and other adducts.

Workflow Visualization
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The following diagrams illustrate the general workflows for spectroscopic analysis and a logical

pathway for the synthesis and characterization of the target compound.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the acquisition and analysis of spectroscopic data.
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Logical Pathway for Synthesis and Characterization
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Caption: Logical pathway from synthesis to spectroscopic characterization.

To cite this document: BenchChem. [Spectroscopic Data for (2-Methoxypyridin-4-
yl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051025#spectroscopic-data-for-2-methoxypyridin-4-
yl-methanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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